m-PEG4-Hydrazide
Overview
Description
m-PEG4-Hydrazide is a PEG-based PROTAC linker . It has a molecular formula of C10H22N2O5 . The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media .
Synthesis Analysis
m-PEG4-Hydrazide is used in the synthesis of PROTACs . A library of 50 poly (ethylene glycol) (PEG) derivatives was synthesized to expand the extent of conjugation with biologically active molecules (biopolymers, peptides, drugs, etc.) and biomaterial substrates .
Molecular Structure Analysis
The molecular weight of m-PEG4-Hydrazide is 250.29 g/mol . Its IUPAC name is 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanehydrazide . The InChI is 1S/C10H22N2O5/c1-14-4-5-16-8-9-17-7-6-15-3-2-10(13)12-11/h2-9,11H2,1H3,(H,12,13) .
Chemical Reactions Analysis
The hydrazine moiety in m-PEG4-Hydrazide reacts with an aldehyde to form semi-permanent hydrazone bonds . The formation of PEG derivatives was confirmed with HPLC, 1H, and 13C NMR .
Physical And Chemical Properties Analysis
m-PEG4-Hydrazide is a low-melting solid . It has a melting point of 15-40°C . The predicted boiling point is 408.1°C at 760 mmHg , and the predicted density is 1.1 g/cm³ .
Scientific Research Applications
1. Protein Chemistry
- Summary of the Application : m-PEG4-Hydrazide is used in the chemical synthesis of proteins. Protein or peptide hydrazides, such as m-PEG4-Hydrazide, are useful intermediates for protein chemical synthesis .
- Methods of Application : The hydrazide group can serve as a readily accessible precursor of a thioester. This strategy significantly improves the efficiency and scope of native chemical ligation for protein chemical synthesis .
- Results or Outcomes : The use of peptide hydrazides as key intermediates has been described in several examples of protein chemical synthesis .
2. Biotinylation
- Summary of the Application : m-PEG4-Hydrazide, also known as Biotin-PEG4-Hydrazide, is an aldehyde-reactive biotinylation reagent that contains a 4-unit polyethylene glycol (PEG) spacer arm for increased hydrophilicity .
- Methods of Application : The hydrazide group reacts spontaneously with aldehyde or ketone groups to form a stable hydrazone bond. Aldehyde groups can be created by gentle periodate oxidation of cis-diols in sialic acid and other sugars in carbohydrates .
- Results or Outcomes : The hydrophilic, 4-unit polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the biotinylated molecule, thus reducing aggregation of labeled proteins stored in solution .
3. PEGylation
- Summary of the Application : m-PEG4-Hydrazide is used in the process of PEGylation, which is the covalent attachment or modification of polyethylene glycol (PEG) to molecules and surfaces .
- Methods of Application : The PEGylation process involves the use of PEG reagents, such as m-PEG4-Hydrazide, to attach or modify surfaces, proteins, and other molecules .
- Results or Outcomes : PEGylation can increase the water solubility of the compound in aqueous media, decrease aggregation, and increase solubility .
4. PROTACs
- Summary of the Application : m-PEG4-Hydrazide is a PEG-based linker for Proteolysis Targeting Chimeras (PROTACs), which are used for selective protein degradation .
- Methods of Application : m-PEG4-Hydrazide joins two essential ligands, crucial for forming PROTAC molecules .
- Results or Outcomes : This linker enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
5. Labeling Glycoproteins
- Summary of the Application : m-PEG4-Hydrazide is used for labeling glycoproteins and carbohydrate-containing compounds .
- Methods of Application : The hydrazide group reacts with aldehyde or ketone to form a hydrazone bond .
- Results or Outcomes : This method is used for labeling glycoproteins and carbohydrate-containing compounds .
6. Synthesis of Hydrazones
- Summary of the Application : m-PEG4-Hydrazide can be used in the synthesis of hydrazones .
- Methods of Application : The hydrazide group reacts with suitable aldehydes to form hydrazones .
- Results or Outcomes : This method is used for the synthesis of various heterocyclic rings that have great biological, pharmacological, and industrial applications .
Future Directions
m-PEG4-Hydrazide is a PEG linker containing a hydrazide group. It is used in the synthesis of PROTACs . The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media . This suggests that m-PEG4-Hydrazide and similar compounds could have a wide range of applications in the future, particularly in the field of drug delivery and proteomics research .
properties
IUPAC Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O5/c1-14-4-5-16-8-9-17-7-6-15-3-2-10(13)12-11/h2-9,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJIGUIALJCPML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG4-Hydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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